(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate
Overview
Description
(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H22O4S and a molecular weight of 298.4 g/mol.
Preparation Methods
The synthesis of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves several steps. One method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This process is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale . Industrial production methods often involve the use of strong bases and solvents such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones .
Chemical Reactions Analysis
(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids and bases, as well as metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the specific application and context . The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate include trans-1,4-cyclohexanediMethanol Monotosylate and other hydroxymethylated derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effects . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Biological Activity
(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate, also known by its chemical formula C15H22O4S, is a sulfonate ester that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural components, which include a cyclohexyl group and a sulfonate moiety, contributing to its unique properties and interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C15H22O4S |
Molecular Weight | 298.40 g/mol |
CAS Number | 100419-71-4 |
Synonyms | [trans-4-(Hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may function as an enzyme inhibitor, potentially affecting pathways related to inflammation and cell proliferation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
- Cell Signaling Modulation : The sulfonate group may play a role in modulating cell signaling pathways, impacting cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonate esters similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Anti-inflammatory Effects : Research has shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar capabilities .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications:
Properties
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4S/c1-12-2-8-15(9-3-12)20(17,18)19-11-14-6-4-13(10-16)5-7-14/h2-3,8-9,13-14,16H,4-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIMZMWFIWAOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437643 | |
Record name | trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170811-08-2 | |
Record name | trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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